Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
Overview
Description
Isopropyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a tetrahydrofuran moiety, and various alkyl and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the tetrahydrofuran moiety. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydrofuran Moiety: This involves the reaction of a suitable furan derivative with the thiophene ring, often under catalytic conditions.
Esterification and Alkylation: The final steps involve esterification to introduce the isopropyl group and alkylation to add the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The tetrahydrofuran and thiophene moieties could play a role in binding to these targets, while the ester and alkyl groups may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylate and thiophene-3-carboxylate share the thiophene ring structure.
Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran-2-carboxylate have a similar tetrahydrofuran moiety.
Ester Compounds: Various esters, such as ethyl acetate and methyl propionate, share the ester functional group.
Uniqueness
Isopropyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its combination of functional groups and its potential for diverse applications. The presence of both a thiophene ring and a tetrahydrofuran moiety, along with the ester and alkyl groups, gives it distinct chemical and physical properties that can be leveraged in various fields.
Properties
IUPAC Name |
propan-2-yl 4-ethyl-5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-5-11-10(4)22-15(13(11)16(19)21-9(2)3)17-14(18)12-7-6-8-20-12/h9,12H,5-8H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVRBACPXCOIRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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